REACTION_CXSMILES
|
Br[Mg][C:3]1[CH:11]=[CH:10][C:6]2[CH2:7][CH2:8][O:9][C:5]=2[CH:4]=1.[C:12](OC(=O)C)(=[O:14])[CH3:13]>C1COCC1.CCOCC>[O:9]1[C:5]2[CH:4]=[C:3]([C:12](=[O:14])[CH3:13])[CH:11]=[CH:10][C:6]=2[CH2:7][CH2:8]1
|
Name
|
bromo(2,3-dihydro-1-benzofuran-6-yl)magnesium
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
Br[Mg]C1=CC2=C(CCO2)C=C1
|
Name
|
|
Quantity
|
2.4 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at −78° C. for 1 h before the temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
held at −78° C
|
Type
|
WAIT
|
Details
|
to reach −10° C. over a period of 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched by the addition of NH4Cl (aq, saturated, 20 mL)
|
Type
|
EXTRACTION
|
Details
|
the resulting mixture was extracted twice with Et2O (2×10 mL)
|
Type
|
WASH
|
Details
|
washed with NaOH (aq, 5%, 10 mL) and brine (10 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by preparative HPLC
|
Type
|
CUSTOM
|
Details
|
Freeze-drying of the pure fractions
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |